5-Hydroxy-7,2',4',5'-tetramethoxyflavone
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Description
5-Hydroxy-7,2’,4’,5’-tetramethoxyflavone is a monohydroxyflavone that is flavone with a hydroxy substituent at position 5 and methoxy groups at positions 7, 2’, 4’ and 5’. It is isolated from Calliandra californica and exhibits antibacterial activity . It has a molecular formula of C19H18O7 .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-7,2’,4’,5’-tetramethoxyflavone consists of a flavone backbone with a hydroxy substituent at position 5 and methoxy groups at positions 7, 2’, 4’ and 5’ . The average mass of the molecule is 358.342 Da and the monoisotopic mass is 358.105255 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Hydroxy-7,2’,4’,5’-tetramethoxyflavone include a molecular formula of C19H18O7, an average mass of 358.342 Da, and a monoisotopic mass of 358.105255 Da .properties
CAS RN |
159119-07-0 |
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Molecular Formula |
C19H18O7 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-10-5-12(20)19-13(21)8-15(26-18(19)6-10)11-7-16(24-3)17(25-4)9-14(11)23-2/h5-9,20H,1-4H3 |
InChI Key |
JZIWGWPCBNNLJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3OC)OC)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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